![molecular formula C14H8BrCl3O2 B1440828 5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoyl chloride CAS No. 1160251-03-5](/img/structure/B1440828.png)
5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoyl chloride
Übersicht
Beschreibung
5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoyl chloride: is an organic compound with the molecular formula C14H8BrCl3O2 and a molecular weight of 394.48 g/mol . This compound is primarily used in proteomics research applications . It is characterized by the presence of bromine, chlorine, and benzoyl chloride functional groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoyl chloride typically involves the following steps:
Chlorination: The addition of chlorine atoms to the benzene ring.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and chlorination reactions under controlled conditions to ensure high yield and purity. The specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the benzoyl chloride group.
Oxidation and Reduction Reactions: The bromine and chlorine atoms can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include amides, esters, and ethers.
Oxidation and Reduction Products: The major products can include various oxidized or reduced derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Proteomics Research: The compound is used in proteomics research to study protein interactions and functions.
Biology:
Biochemical Studies: It is used in biochemical studies to investigate the effects of bromine and chlorine substitution on biological molecules.
Medicine:
Drug Development: The compound is explored for its potential use in drug development due to its unique chemical properties.
Industry:
Chemical Synthesis: It is used as an intermediate in the synthesis of other complex organic compounds.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoyl chloride involves its interaction with specific molecular targets, such as proteins and enzymes. The presence of bromine and chlorine atoms can influence the compound’s reactivity and binding affinity to these targets. The benzoyl chloride group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules.
Vergleich Mit ähnlichen Verbindungen
- 5-Bromo-2-[(2,6-dichlorophenyl)methoxy]benzoyl chloride
- 5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoic acid
Comparison:
- 5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoyl chloride is unique due to the presence of the benzoyl chloride group, which allows for nucleophilic substitution reactions.
- 5-Bromo-2-[(2,6-dichlorophenyl)methoxy]benzoyl chloride has a similar structure but differs in the substitution pattern on the benzene ring.
- 5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoic acid lacks the benzoyl chloride group, which affects its reactivity and potential applications.
Eigenschaften
IUPAC Name |
5-bromo-2-[(2,6-dichlorophenyl)methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrCl3O2/c15-8-4-5-13(9(6-8)14(18)19)20-7-10-11(16)2-1-3-12(10)17/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFSYGRQRDAGOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=C(C=C(C=C2)Br)C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrCl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


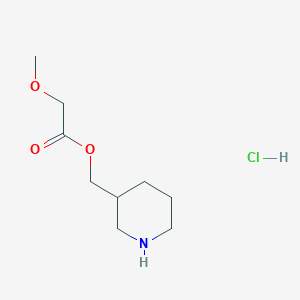
![3-[2-(2-Chloro-4,6-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1440748.png)
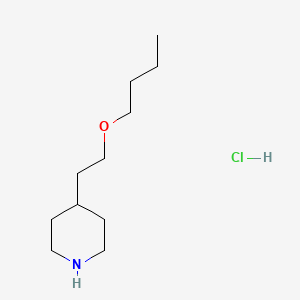
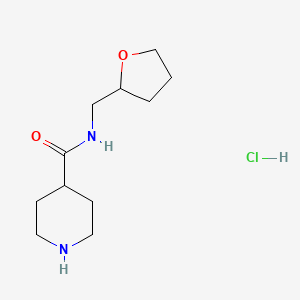
![N-[(4-Chloro-2-pyridinyl)carbonyl]-2-methylalanine](/img/structure/B1440753.png)
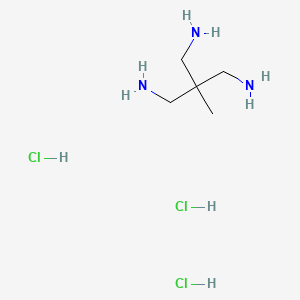
![7-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1440755.png)
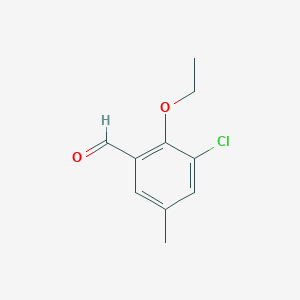
![4-[(Pentyloxy)methyl]piperidine hydrochloride](/img/structure/B1440760.png)
![4-{[2-(Tert-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride](/img/structure/B1440764.png)
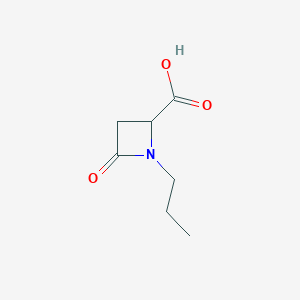
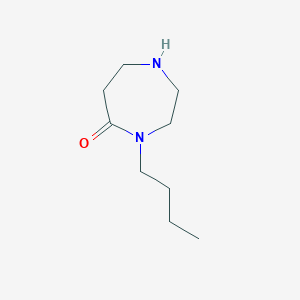
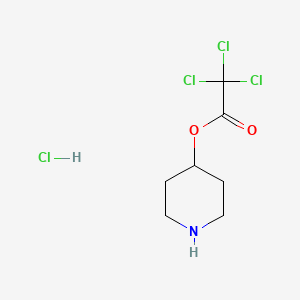
![4-[3-(Tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1440768.png)
